molecular formula C7H7BClFO3 B2793717 (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid CAS No. 2282635-50-9

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid

Cat. No. B2793717
CAS RN: 2282635-50-9
M. Wt: 204.39
InChI Key: XIQZZEWVXCNBNQ-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of proteasomes, which are essential cellular machinery responsible for protein degradation. The inhibition of proteasomes by (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. In this synthetic method, it serves as a boron source, enabling the formation of carbon-carbon bonds. Researchers use this reaction to synthesize complex organic molecules, including heterobiaryls and biologically active compounds .

Antithrombotic Drug Synthesis

The compound also finds application in the synthesis of antithrombotic drugs. By participating in Suzuki and Still coupling reactions, it contributes to the creation of molecules with potential antiplatelet and anticoagulant properties. These drugs play a crucial role in preventing blood clot formation and managing cardiovascular diseases .

GSK-3β Inhibitors

Researchers have explored (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid derivatives as inhibitors of glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, and its dysregulation is associated with diseases like Alzheimer’s and diabetes. By designing specific inhibitors, scientists aim to modulate GSK-3β activity for therapeutic purposes .

Biological Material in Life Science Research

The compound serves as a biochemical reagent in life science-related research. Scientists use it as a precursor or reactant for the synthesis of biologically active molecules. For instance, it has been employed in the preparation of 2-(4-pyridyl)thienopyridinones, which act as GSK-3β inhibitors .

Organic Synthesis and Custom Manufacturing

Chemical suppliers offer (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid for custom synthesis and bulk manufacturing. Researchers can access this compound for their specific needs, whether it’s for drug development, material science, or other applications .

Mechanism of Action

Target of Action

The primary target of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its solubility in dichloromethane suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is influenced by environmental factors such as temperature and solvent. The compound is stable under dry conditions and at temperatures between 2-8°C . Its reactivity can be influenced by the choice of solvent, with dichloromethane being a common choice .

properties

IUPAC Name

(2-chloro-3-fluoro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQZZEWVXCNBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid

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